molecular formula C22H16ClN5O4 B14094013 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid

2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid

Cat. No.: B14094013
M. Wt: 449.8 g/mol
InChI Key: SIDKCDSZOCERND-UHFFFAOYSA-N
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Description

2-[8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions to form the imidazo[1,2-g]purine core, followed by functionalization to introduce the chlorophenyl and phenyl groups

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-[8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with an indole core, such as indole-3-acetic acid, share some structural similarities and biological activities.

    Purine Derivatives: Other purine-based compounds, like caffeine and theobromine, have similar core structures but different functional groups and properties.

Uniqueness

2-[8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H16ClN5O4

Molecular Weight

449.8 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetic acid

InChI

InChI=1S/C22H16ClN5O4/c1-25-19-18(20(31)27(22(25)32)12-17(29)30)26-11-16(13-5-3-2-4-6-13)28(21(26)24-19)15-9-7-14(23)8-10-15/h2-11H,12H2,1H3,(H,29,30)

InChI Key

SIDKCDSZOCERND-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3C=C(N(C3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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